molecular formula C20H28O3 B1668206 Cafestol CAS No. 469-83-0

Cafestol

Cat. No.: B1668206
CAS No.: 469-83-0
M. Wt: 316.4 g/mol
InChI Key: DNJVYWXIDISQRD-HWUKTEKMSA-N
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Description

Cafestol is a diterpenoid molecule found in coffee beans, particularly in unfiltered coffee drinks such as French press coffee, Turkish coffee, and Greek coffee. It is one of the compounds responsible for the biological and pharmacological effects of coffee. A typical bean of Coffea arabica contains about 0.4% to 0.7% this compound by weight .

Mechanism of Action

Target of Action

Cafestol, a natural diterpene extracted from coffee beans, primarily targets the nuclear receptors farnesoid X receptor (FXR) and pregnane X receptor (PXR) . These receptors play a crucial role in regulating genes involved in cholesterol homeostasis . This compound also affects the inhibitor κB kinase (IKK) , which is involved in the regulation of inflammation .

Mode of Action

This compound acts as an agonist ligand for both FXR and PXR . It down-regulates the expression of bile acid homeostatic genes such as cholesterol 7α-hydroxylase (CYP7A1) , the rate-limiting enzyme in bile acid biosynthesis . This interaction leads to changes in lipid parameters, including a significant increase in serum triglyceride levels .

Biochemical Pathways

This compound influences several biochemical pathways. It down-regulates inflammation mediators, increases glutathione (GSH), and induces apoptosis of tumor cells and anti-angiogenesis . It also affects the Nrf2/HO-1 pathway , which is involved in cellular antioxidant defense .

Pharmacokinetics

It is known that this compound is extensively metabolized by the liver . The metabolism of this compound is associated with Nrf2 activation, leading to the induction of biotransformation enzymes and cellular antioxidant defense .

Result of Action

This compound exhibits multiple potential pharmacological actions such as anti-inflammation, hepatoprotective, anti-cancer, anti-diabetic, and anti-osteoclastogenesis activities . It has been shown to inhibit tumor cell activity, regulate cyclins and apoptosis-related proteins, thereby inhibiting tumor cell proliferation and inducing apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. The composition of coffee, including the presence of this compound, varies depending on the type, origin, degree of roast, and brewing method employed . These factors can influence the quantity of this compound and its potential health benefits .

Biochemical Analysis

Biochemical Properties

Cafestol demonstrates multiple potential pharmacological actions such as anti-inflammation, hepatoprotective, anti-cancer, anti-diabetic, and anti-osteoclastogenesis activities . The most relevant mechanisms involved are down-regulating inflammation mediators, increasing glutathione (GSH), inducing apoptosis of tumor cells and anti-angiogenesis .

Cellular Effects

This compound has been shown to have anticancer effects on several cancer cell lines . It exhibits pro-apoptotic, cytotoxic, anti-proliferative, and anti-migratory properties . This compound also influences lipid metabolism through multiple pathways, including modulation of fat oxidation, bile acid synthesis, VLDL production, and lipoprotein concentrations .

Molecular Mechanism

This compound acts as an agonist ligand for both the farnesoid X receptor (FXR) and pregnane X receptor (PXR), which may contribute to its impact on cholesterol homeostasis . This compound down-regulates expression of the bile acid homeostatic genes CYP7A1, sterol 12α-hydroxylase, and Na + -taurocholate cotransporting polypeptide in the liver .

Temporal Effects in Laboratory Settings

Five hours after an oral dose with 3 H-labeled this compound, most activity was found in the small intestine, liver, and bile . All radioactivity was eliminated within 48 hours after administration .

Dosage Effects in Animal Models

In short-term studies, each 10mg this compound ingested raised serum cholesterol an average of 0·13mmol/l and serum triacylglycerols an average of 0·08mmol/l after 4 weeks . In a long-term study, the this compound content of five cups of cafetiere coffee ingested per day caused a persistent rise in serum total cholesterol of 11–17 % and a rise in LDL-cholesterol of 9–14 % after 24 weeks .

Metabolic Pathways

This compound suppresses bile acid synthesis in APOE3Leiden mice by down-regulation of CYP7A1 . This compound influences lipid metabolism through multiple pathways, including modulation of fat oxidation, bile acid synthesis, VLDL production, and lipoprotein concentrations .

Transport and Distribution

After an oral dose with 3 H-labeled this compound, most activity was found in the small intestine, liver, and bile . This suggests that this compound is transported and distributed within these cells and tissues .

Subcellular Localization

Given its role as an agonist ligand for nuclear receptors FXR and PXR , it can be inferred that this compound likely localizes to the cell nucleus where these receptors are typically found

Preparation Methods

Synthetic Routes and Reaction Conditions: Cafestol can be extracted from coffee beans through various methods. One common method involves saponification, where coffee samples are combined with an aqueous potassium hydroxide solution and incubated under magnetic stirring in a water bath at 80°C. The esterified diterpenes are hydrolyzed, and the resulting diterpene alcohols are extracted with diethyl ether .

Industrial Production Methods: In industrial settings, this compound is typically extracted from coffee brews using high-performance liquid chromatography with diode array detection. This method involves hydrolyzing esterified diterpenes and extracting the resulting diterpene alcohols .

Chemical Reactions Analysis

Types of Reactions: Cafestol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced diterpenoid compounds.

Scientific Research Applications

Cafestol has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Kahweol
  • Caffeine
  • Chlorogenic acid

Cafestol’s unique combination of biological activities and its presence in coffee make it a compound of significant interest in various fields of research.

Properties

IUPAC Name

(1S,4S,12S,13R,16R,17R)-17-(hydroxymethyl)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-18-7-5-16-14(6-9-23-16)15(18)4-8-19-10-13(2-3-17(18)19)20(22,11-19)12-21/h6,9,13,15,17,21-22H,2-5,7-8,10-12H2,1H3/t13-,15-,17+,18-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJVYWXIDISQRD-HWUKTEKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3=C(C1CCC45C2CCC(C4)C(C5)(CO)O)C=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC3=C([C@H]1CC[C@]45[C@H]2CC[C@H](C4)[C@](C5)(CO)O)C=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3040986
Record name Cafestol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3040986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

469-83-0
Record name Cafestol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=469-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cafestol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cafestol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3040986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CAFESTOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC465T6Q6W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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